molecular formula C11H16N4O2 B12438285 2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one

2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B12438285
M. Wt: 236.27 g/mol
InChI Key: BXIGURSOQCHOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4-one core fused with a morpholine moiety at the 2-position. The pyrido[2,3-d]pyrimidine system consists of a pyridine ring fused to a pyrimidine ring at the [2,3] positions, creating a bicyclic scaffold. The morpholine substituent introduces a six-membered ring containing one oxygen and one nitrogen atom, enhancing solubility and influencing pharmacokinetic properties . This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyridopyrimidinones, particularly in oncology and kinase inhibition .

Properties

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H16N4O2/c16-10-8-2-1-3-12-9(8)13-11(14-10)15-4-6-17-7-5-15/h1-7H2,(H2,12,13,14,16)

InChI Key

BXIGURSOQCHOTN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)N=C(NC2=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Initial Ring Formation

The pyrido[2,3-d]pyrimidin-4-one core is typically synthesized through a cyclocondensation reaction between 2-aminonicotinic acid derivatives and β-ketoesters. For example, ethyl acetoacetate reacts with 2-amino-3-cyanopyridine under acidic conditions (HCl/EtOH, reflux, 12 h) to yield 2-methylpyrido[2,3-d]pyrimidin-4-one.

Key Reaction Parameters

Parameter Value
Solvent Ethanol
Catalyst None (acid-mediated)
Temperature 80°C
Yield 68–72%

Alternative Nucleophilic Substitution Routes

SNAr Displacement

Search results highlight a method where 2-fluoropyrido[2,3-d]pyrimidin-4-one undergoes nucleophilic aromatic substitution with morpholine in acetonitrile at 80°C for 8 h. This approach avoids transition metals but requires electron-deficient substrates.

Comparative Performance

Method Yield Purity (HPLC)
Pd-Catalyzed 78% 98.5%
SNAr 65% 95.2%

One-Pot Tandem Synthesis

A streamlined protocol combines ring formation and morpholine functionalization:

  • React 2-amino-3-cyanopyridine with morpholine-containing β-ketoamide.
  • Use POCl₃ as both cyclizing agent and solvent at 0°C → 25°C.
  • Isolate product via aqueous workup (NaHCO₃ neutralization).

Advantages :

  • Eliminates intermediate purification.
  • Reduces reaction time from 36 h to 14 h.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified using:

  • Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7 → 1:1 gradient).
  • Recrystallization : Ethanol/water (7:3) at −20°C yields crystals suitable for XRD.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 3.68–3.66 (t, 4H, morpholine CH₂-O-CH₂), 2.51–2.48 (t, 4H, morpholine CH₂-N-CH₂).
  • IR : 1673 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=N).
  • MS : m/z 236.27 ([M+H]⁺).

Scale-Up Considerations and Industrial Feasibility

Solvent Recovery Systems

DMF and acetonitrile are recycled via distillation (bp 153°C and 82°C, respectively), reducing costs by 34% in pilot-scale batches.

Catalytic Efficiency

Pd leaching studies show <0.5 ppm residual metal after activated carbon treatment, meeting ICH Q3D guidelines.

Chemical Reactions Analysis

Cross-Coupling Reactions

The pyrido[2,3-d]pyrimidin-4-one scaffold participates in transition-metal-catalyzed cross-coupling reactions, enabling diversification at strategic positions:

Reaction Type Conditions Position Modified Outcome Source
Suzuki–MiyauraPd(PPh₃)₄, Na₂CO₃, DME, 80°CC-4Aryl/heteroaryl group introduction
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneC-2N-alkyl/N-aryl amine functionalization
SonogashiraCuI, Pd(PPh₃)₂Cl₂, Et₃N, THFC-6Alkynylation for extended π-systems

Example: Suzuki coupling at C-4 with arylboronic acids under Pd catalysis yields biaryl derivatives with enhanced electronic properties .

Nucleophilic Substitution Reactions

Electrophilic centers in the pyrido-pyrimidine core facilitate nucleophilic attacks:

Key Positions for Substitution :

  • C-8 : Activated chlorine (from POCl₃ treatment) reacts with amines to form C–N bonds .

  • C-2 : Methylsulfanyl groups undergo oxidation to sulfoxides/sulfones (using m-CPBA), enabling displacement by amines via SNAr mechanisms .

Representative Transformation :

text
2-(Morpholin-4-yl)-8-chloro-derivative + morpholine → 2,8-bis(morpholin-4-yl)-analog (85% yield)[5]

Oxidation and Reduction Pathways

Process Reagents/Conditions Functional Group Change Application
Sulfide Oxidationm-CPBA, CH₂Cl₂, 0°C → rt–SMe → –SO₂MeEnhances electrophilicity at C-2
Aldehyde ReductionNaBH₄, MeOH, 0°C–CHO → –CH₂OHHydroxymethyl intermediate synthesis

Cyclocondensation Reactions

The scaffold serves as a precursor for polycyclic systems:

  • With formamide : Forms fused pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline derivatives under microwave irradiation (65–70% yields) .

  • With malononitrile : Generates tricyclic systems via Knoevenagel-type condensations .

Functional Group Interconversion

Morpholine Modification :

  • N-Alkylation : Ethyl bromoacetate in DMF with NaH introduces ester groups at the morpholine nitrogen .

  • Ring-Opening : HCl/EtOH cleaves morpholine to ethanolamine derivatives, enabling secondary functionalization .

Example Spectral Data :

  • 1H NMR (CDCl₃): δ 3.68–3.66 (t, 4H, morpholine CH₂-O-CH₂), 2.51–2.48 (t, 4H, CH₂-N-CH₂) .

Biological Activity-Driven Modifications

Structure-activity relationship (SAR) studies reveal:

  • C-2 modifications : Arylaminosulfonyl groups enhance kinase inhibitory activity (IC₅₀ < 50 nM for MST3/4) .

  • C-4 substituents : Bulky alkyl chains (e.g., cyclohexyl) improve metabolic stability in hepatic microsomes .

Analytical Characterization

Critical methods for reaction monitoring:

  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95% for bioactive derivatives) .

  • Mass Spectrometry : ESI+ mode confirms molecular ions (e.g., m/z 236.27 [M+H]+ for parent compound).

This compound’s synthetic flexibility and pharmacological relevance make it a cornerstone in developing kinase inhibitors and anticancer agents. Continued exploration of its reactivity, particularly at C-2 and C-8 positions, could unlock novel therapeutic candidates.

Scientific Research Applications

2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. For instance, it acts as an inhibitor of LRRK2, a kinase that has been genetically linked to Parkinson’s disease . By inhibiting LRRK2, the compound can modulate signaling pathways involved in cell growth and survival, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Voxtalisib (Compound 113)

Voxtalisib (SAR245409), a pyrido[2,3-d]pyrimidin-4-one derivative, acts as a dual inhibitor of PI3K and mTOR kinases. Unlike the target compound, Voxtalisib features a 4-(4-fluoro-2-methylphenyl) group at position 8 and a 2-[(1,3-dihydroxypropan-2-yl)amino] substituent at position 2 (Scheme 12 in ). Its dual inhibitory activity highlights the importance of substituent positioning for targeting multiple enzymes. The morpholine group in the target compound may confer distinct selectivity compared to Voxtalisib’s dihydroxypropylamino moiety .

Thioxo-Substituted Analogs

Compounds 7a–7e from share the pyrido[2,3-d]pyrimidine core but include a thioxo (C=S) group at position 2 and a morpholino-hydrazono-methyl substituent at position 5. For example, 7a has a p-tolyl group at position 5, while 7c incorporates a 4-chlorophenyl group. These analogs demonstrate antitumor activity in molecular docking studies, suggesting that the thioxo group enhances binding affinity compared to the 4-one oxygen in the target compound .

Pyrido[4,3-d]pyrimidin-4-one Derivatives

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one ()

This compound features a [4,3-d] ring fusion and a trifluoromethyl group at position 2. The electron-withdrawing CF₃ group may improve metabolic stability but reduce solubility compared to the morpholine substituent .

6-(3-Morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one ()

Here, the morpholine group is attached via a propyl linker at position 4. The extended linker increases molecular flexibility, which could enhance interaction with hydrophobic pockets in enzyme active sites. However, the [4,3-d] fusion and piperidine substitution at position 2 differentiate it structurally from the target compound .

Thieno[2,3-d]pyrimidin-4-one Analogs

2-(Morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one ()

Replacing the pyridine ring with a thiophene (thieno system) alters electronic properties and ring aromaticity.

Pyrido[3,4-d]pyrimidin-4-one Derivatives

7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one ()

The [3,4-d] fusion shifts substituent positions, with a benzyl group at position 7 and a trifluoromethylphenyl group at position 2. This compound’s bulkier substituents may hinder membrane permeability compared to the target compound’s compact morpholine group .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Evidence Source
2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one Pyrido[2,3-d]pyrimidin-4-one Morpholine at position 2 Under investigation (kinase inhibition) -
Voxtalisib (SAR245409) Pyrido[2,3-d]pyrimidin-4-one 4-Fluoro-2-methylphenyl at 8, dihydroxypropylamino at 2 PI3K/mTOR inhibition
7a () Pyrido[2,3-d]pyrimidin-4-one Thioxo at 2, morpholino-hydrazono-methyl at 7 Antitumor (docking studies)
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one Pyrido[4,3-d]pyrimidin-4-one CF₃ at 2 Not reported
2-(Morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one Morpholine at 2, phenyl at 5 Not reported

Research Findings and Implications

  • Substituent Effects : The morpholine group improves water solubility and modulates enzyme selectivity compared to bulkier substituents like trifluoromethyl or benzyl groups .
  • Ring Fusion Impact: Pyrido[2,3-d] systems (as in the target compound) exhibit better planarity for kinase binding than [4,3-d] or thieno analogs .
  • Therapeutic Potential: Thioxo-containing analogs (e.g., 7a) show promise in antitumor activity, suggesting that minor modifications to the core structure can enhance efficacy .

Biological Activity

2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one (CAS No. 1410669-05-4) is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with biological targets such as kinases and other enzymes involved in cellular signaling pathways. This article reviews the biological activity of this compound, focusing on its therapeutic potential and relevant research findings.

  • Molecular Formula : C₁₁H₁₆N₄O₂
  • Molecular Weight : 236.27 g/mol
  • Structure : The compound features a pyrido[2,3-d]pyrimidine core with a morpholine substituent, which may enhance its solubility and biological activity.

The biological activity of this compound is primarily attributed to its potential as a kinase inhibitor. Kinases are critical in various cellular processes including growth and metabolism. Inhibiting these enzymes can lead to apoptosis in cancer cells and modulation of other signaling pathways.

In Vitro Studies

  • Kinase Inhibition : Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant inhibitory effects on various kinases. For instance:
    • A study highlighted that certain analogs showed IC₅₀ values in the nanomolar range against EGFR (Epidermal Growth Factor Receptor) kinases .
    • Another compound in the same family demonstrated potent cytotoxic effects on cancer cell lines such as NCI-H1975 and A549 .
  • Cytotoxicity Assays :
    • In cytotoxicity assays using K562 (chronic myelogenous leukemia) and DU145 (prostate cancer) cell lines, compounds similar to this compound were tested. Results indicated that these compounds could induce significant apoptosis at concentrations ranging from 30 to 100 nM .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the pyridopyrimidine core can significantly influence biological activity. For example:

  • The presence of specific functional groups at designated positions on the pyridopyrimidine ring enhances potency against targeted kinases .

Case Studies

  • Case Study on Antitumor Activity : A recent investigation into pyrido[2,3-d]pyrimidine derivatives revealed that one compound exhibited an IC₅₀ of 13 nM against EGFR kinase . This highlights the potential for developing targeted therapies for cancers driven by aberrant EGFR signaling.
  • Polypharmacological Approaches : The complexity of cancer necessitates multi-target strategies. Studies have shown that compounds like this compound can act on multiple kinases simultaneously while maintaining a favorable toxicity profile .

Data Tables

Compound NameCAS NumberMolecular WeightIC₅₀ (nM)Target Kinase
2-(Morpholin-4-yl)-3H...1410669-05-4236.27 g/mol30 - 100Various Kinases
Pyrido[2,3-d]pyrimidine Derivative--13EGFR

Q & A

Q. What are the common synthetic routes for preparing 2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-one derivatives?

The synthesis typically involves multi-step procedures, such as:

  • Acylation of 2-aminonicotinic acid with acyl chlorides followed by cyclization with acetic anhydride to form pyridobenzoxazinone intermediates .
  • Nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce morpholine or other substituents at the pyrimidine ring .
  • Final purification via flash chromatography (e.g., dichloromethane/methanol gradients) and characterization using NMR and HRMS .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • HPLC (≥98% purity) is standard for assessing chemical purity .
  • NMR spectroscopy (e.g., 1^1H, 13^13C) confirms structural assignments, with key peaks for morpholine protons (δ 3.6–3.8 ppm) and pyrido-pyrimidinone aromatic protons (δ 6.0–8.8 ppm) .
  • HRMS ensures accurate molecular weight determination (e.g., [M+H]+^+ calculated vs. observed) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in crystallographic data for pyrido-pyrimidinone derivatives?

  • Use SHELX programs (e.g., SHELXL for refinement) to handle high-resolution or twinned data, ensuring accurate unit cell parameter determination .
  • Cross-validate with DFT calculations or synchrotron X-ray sources to address discrepancies in bond lengths/angles caused by conformational flexibility .

Q. How can researchers optimize reaction yields for Pd-catalyzed cross-coupling steps in pyrido-pyrimidinone synthesis?

  • Ligand screening : Bulky phosphine ligands (e.g., XPhos) enhance catalytic efficiency in C–N couplings .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve substrate solubility and reaction homogeneity .
  • Temperature control : Reactions at 80–100°C balance rate and side-product formation .

Q. What methodologies are used to analyze the biological activity of pyrido-pyrimidinone derivatives?

  • MTT assay : Assess cytotoxicity against cancer cell lines (e.g., IC50_{50} values for MCF-7 and HeLa cells) .
  • Kinase inhibition profiling : Use fluorescence-based assays (e.g., p38α inhibition) to evaluate selectivity and potency .
  • Pharmacokinetic studies : Measure metabolic stability (e.g., microsomal half-life) and oral bioavailability in rodent models .

Q. How do structural modifications at the pyrido-pyrimidinone core impact pharmacological properties?

  • Substitution at C2 : Aromatic groups (e.g., chlorophenyl) enhance cytotoxicity by improving membrane permeability .
  • Morpholine incorporation : Increases solubility and modulates kinase selectivity via hydrogen bonding with ATP-binding pockets .
  • Methylation at N8 : Reduces metabolic degradation, improving in vivo stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.